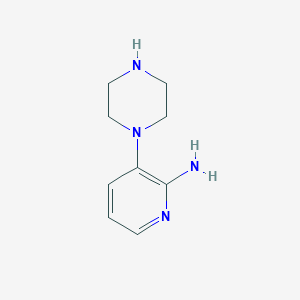
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is a complex organic compound that belongs to the class of sorbofuranosides. It is characterized by the presence of benzyl, isopropylidene, and tosyl groups attached to the sorbofuranoside core. This compound is widely used in organic synthesis, particularly in the field of carbohydrate chemistry, due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside typically involves multiple steps One common method starts with the protection of the hydroxyl groups of sorbose using isopropylidene groupsThe reaction conditions often involve the use of acid catalysts for the protection steps and base catalysts for the tosylation .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles to form different derivatives.
Oxidation Reactions: The benzyl group can be oxidized to form benzaldehyde derivatives.
Reduction Reactions: The compound can undergo reduction to remove the tosyl group.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as azides, thiols, and amines, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products
Scientific Research Applications
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is extensively used in scientific research, particularly in:
Chemistry: As a building block for the synthesis of complex carbohydrates and glycosides.
Biology: In the study of carbohydrate-protein interactions and enzyme mechanisms.
Medicine: As a precursor for the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside involves its reactivity towards various nucleophiles and electrophiles. The benzyl and tosyl groups serve as protective groups that can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The isopropylidene group provides stability to the furanose ring, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1-O-Benzyl-2,34,6-di-O-isopropylidene-A-L-sorbofuranoside: Similar in structure but with an additional isopropylidene group.
3-O-Benzyl-1,2-O-isopropylidene-α-D-allofuranose: Similar in structure but with different stereochemistry and functional groups.
1-Benzyl-2,3-isopropylidene-rac-glycerol: Similar in structure but with a glycerol backbone instead of sorbofuranoside.
Uniqueness
1-O-Benzyl-2,3-O-isopropylidene-6-O-tosyl-A-L-sorbofuranoside is unique due to its specific combination of protective groups and its reactivity profile, making it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Properties
Molecular Formula |
C23H28O8S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
[(3aS,5S,6R,6aS)-6-hydroxy-2,2-dimethyl-3a-(phenylmethoxymethyl)-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C23H28O8S/c1-16-9-11-18(12-10-16)32(25,26)28-14-19-20(24)21-23(29-19,31-22(2,3)30-21)15-27-13-17-7-5-4-6-8-17/h4-12,19-21,24H,13-15H2,1-3H3/t19-,20+,21-,23-/m0/s1 |
InChI Key |
YAVMOYDJBYAMOI-KGSLCBSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2[C@H]([C@H]3[C@@](O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C3C(O2)(OC(O3)(C)C)COCC4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


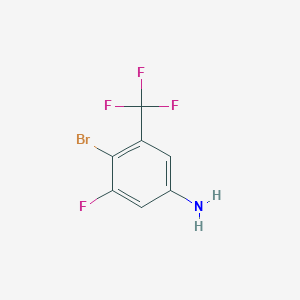
![(1s,2s)-2-Phenylcyclopropanecarboxylic acid [alpha(r)-(4-ethoxyphenyl)-2-hydroxyethyl]amide](/img/structure/B13439339.png)

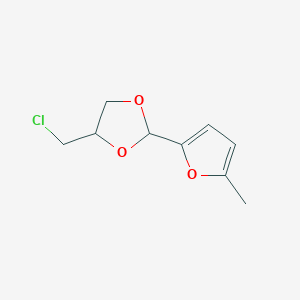

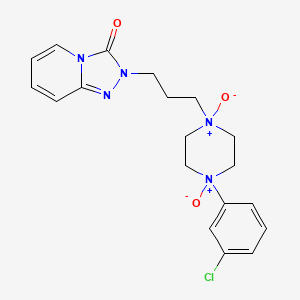
![ethyl 3-[[2-[[4-[(Z)-N'-ethoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13439393.png)
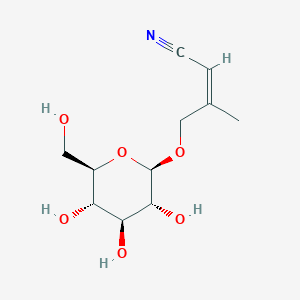
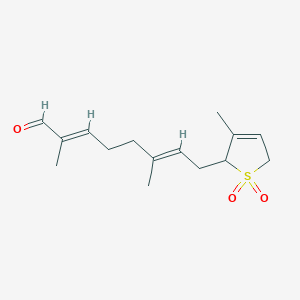
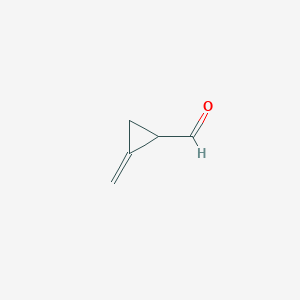
![(2S)-2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propan-1-ol](/img/structure/B13439410.png)
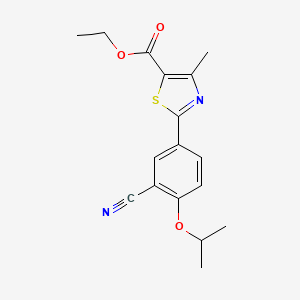
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
